molecular formula C8H3FIN3 B1464808 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile CAS No. 1082041-46-0

4-Fluoro-3-iodo-1H-indazole-6-carbonitrile

Cat. No.: B1464808
CAS No.: 1082041-46-0
M. Wt: 287.03 g/mol
InChI Key: IOQGAAULVMSHAB-UHFFFAOYSA-N
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Description

4-Fluoro-3-iodo-1H-indazole-6-carbonitrile is a heterocyclic compound with significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a fluorine atom at the 4th position, an iodine atom at the 3rd position, and a carbonitrile group at the 6th position on the indazole ring. The molecular formula is C8H3FIN3, and it has a molecular weight of 287.03 g/mol .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with commercially available indazole derivatives.

    Fluorination: The fluorine atom is introduced at the 4th position using fluorinating agents such as Selectfluor.

    Nitrile Group Introduction: The carbonitrile group is introduced at the 6th position through nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods: Industrial production methods for this compound involve optimizing the above synthetic routes to achieve high yields and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.

Major Products:

Scientific Research Applications

4-Fluoro-3-iodo-1H-indazole-6-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

    3-Iodo-1H-indazole-6-carbonitrile: Lacks the fluorine atom at the 4th position.

    4-Fluoro-1H-indazole-6-carbonitrile: Lacks the iodine atom at the 3rd position.

    4-Fluoro-3-chloro-1H-indazole-6-carbonitrile: Contains a chlorine atom instead of iodine at the 3rd position.

Uniqueness: 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile is unique due to the simultaneous presence of both fluorine and iodine atoms, which imparts distinct electronic and steric properties. This dual halogenation enhances its reactivity and binding characteristics, making it a valuable compound in various research applications .

Properties

IUPAC Name

4-fluoro-3-iodo-2H-indazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3FIN3/c9-5-1-4(3-11)2-6-7(5)8(10)13-12-6/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQGAAULVMSHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3FIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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